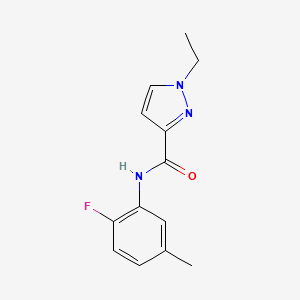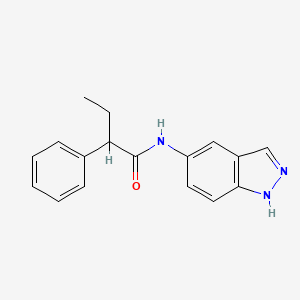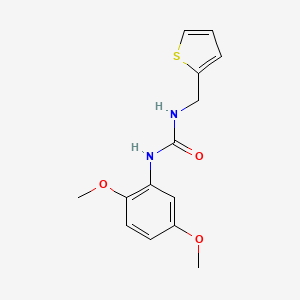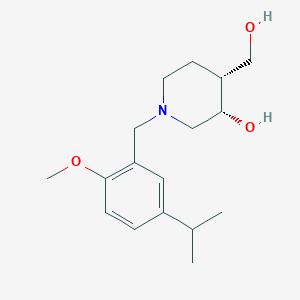![molecular formula C20H11Cl2NO3 B5327085 4-{1-cyano-2-[5-(3,4-dichlorophenyl)-2-furyl]vinyl}benzoic acid](/img/structure/B5327085.png)
4-{1-cyano-2-[5-(3,4-dichlorophenyl)-2-furyl]vinyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{1-cyano-2-[5-(3,4-dichlorophenyl)-2-furyl]vinyl}benzoic acid, also known as CDDO-Im, is a synthetic triterpenoid compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of oleanolic acid and has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties.
作用機序
The mechanism of action of 4-{1-cyano-2-[5-(3,4-dichlorophenyl)-2-furyl]vinyl}benzoic acid involves the activation of the Nrf2/ARE pathway. This pathway plays a critical role in regulating the expression of genes involved in cellular defense mechanisms such as antioxidant enzymes, detoxifying enzymes, and heat shock proteins. This compound activates this pathway by binding to Keap1, a protein that normally inhibits Nrf2, and promoting the translocation of Nrf2 to the nucleus where it can bind to the ARE and induce the expression of cytoprotective genes.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This compound also inhibits cell proliferation by inducing cell cycle arrest at the G1 phase. Furthermore, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing the infiltration of immune cells into inflamed tissues. Additionally, this compound has been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes and reducing the production of reactive oxygen species.
実験室実験の利点と制限
One of the advantages of using 4-{1-cyano-2-[5-(3,4-dichlorophenyl)-2-furyl]vinyl}benzoic acid in lab experiments is its well-defined mechanism of action. This compound has been extensively studied and its effects on various cellular pathways have been well characterized. Furthermore, this compound has been shown to be relatively non-toxic and has a high bioavailability, making it an attractive candidate for further preclinical and clinical studies.
One of the limitations of using this compound in lab experiments is its relatively high cost. This compound is not readily available and requires specialized equipment and expertise for its synthesis. Furthermore, the effects of this compound on different cell types and in vivo systems may vary, making it important to carefully design experiments to account for these differences.
将来の方向性
There are several future directions for the study of 4-{1-cyano-2-[5-(3,4-dichlorophenyl)-2-furyl]vinyl}benzoic acid. One potential area of research is the use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to possess neuroprotective properties and may be effective in reducing the progression of these diseases.
Another potential area of research is the use of this compound in the treatment of metabolic disorders such as diabetes and obesity. This compound has been shown to improve insulin sensitivity and reduce adiposity in animal models, suggesting that it may be effective in treating these disorders.
Finally, this compound may also have potential applications in the field of regenerative medicine. This compound has been shown to promote the differentiation of stem cells into various cell types, suggesting that it may be useful in tissue engineering and cell replacement therapies.
Conclusion
In conclusion, this compound is a synthetic triterpenoid compound that has shown promise in the treatment of various diseases. Its well-defined mechanism of action, anti-inflammatory, anti-cancer, and anti-oxidant properties make it an attractive candidate for further preclinical and clinical studies. While there are limitations to its use in lab experiments, the potential therapeutic applications of this compound make it an exciting area of research for the future.
合成法
The synthesis of 4-{1-cyano-2-[5-(3,4-dichlorophenyl)-2-furyl]vinyl}benzoic acid involves the reaction of oleanolic acid with isocyanate to form an intermediate, which is then reacted with 5-(3,4-dichlorophenyl)-2-furan carboxaldehyde to form the final product. This method has been optimized to yield high purity and high yield of this compound.
科学的研究の応用
4-{1-cyano-2-[5-(3,4-dichlorophenyl)-2-furyl]vinyl}benzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This compound has also been shown to possess anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Furthermore, this compound has been shown to possess anti-oxidant properties by reducing oxidative stress and protecting cells from free radical damage.
特性
IUPAC Name |
4-[(Z)-1-cyano-2-[5-(3,4-dichlorophenyl)furan-2-yl]ethenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2NO3/c21-17-7-5-14(10-18(17)22)19-8-6-16(26-19)9-15(11-23)12-1-3-13(4-2-12)20(24)25/h1-10H,(H,24,25)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSWXDZFGWQQGE-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)/C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-cyclopropyl-6-[3-(1H-imidazol-2-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5327004.png)
![3-(2-fluorophenyl)-5-[2-(1H-pyrazol-1-yl)butanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5327011.png)

![3-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5327032.png)
![({3-[(1,1-dioxidothiomorpholin-4-yl)carbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}methyl)diethylamine](/img/structure/B5327034.png)
![3-(2-methoxyphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5327044.png)


![2-[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-1-(2-furyl)-2-oxoethanone](/img/structure/B5327075.png)

![4-(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2-piperazinone](/img/structure/B5327101.png)
![3-(2-chloro-8-methyl-3-quinolinyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5327108.png)
![2-[rel-(3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylmethyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5327111.png)